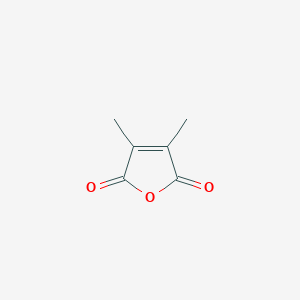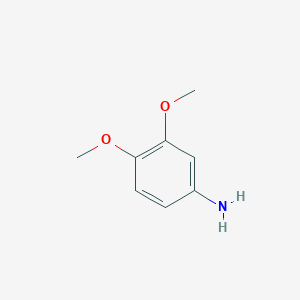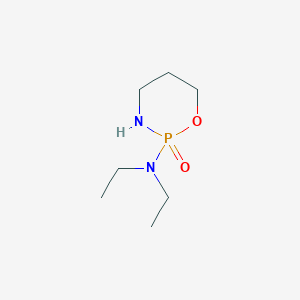
N,N-Diethylcyclophosphamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylcyclophosphamide (DECP) is a cyclophosphamide analogue that has been widely used in scientific research due to its unique properties. DECP is a prodrug that can be activated by cytochrome P450 enzymes to produce the active metabolite, 4-hydroperoxycyclophosphamide (4-HC). This activation process is highly selective and occurs mainly in tumor cells, making DECP a promising candidate for cancer treatment.
Wirkmechanismus
The activation of N,N-Diethylcyclophosphamide by cytochrome P450 enzymes results in the formation of 4-HC, which can crosslink DNA and induce apoptosis in tumor cells. The selectivity of this process is due to the higher expression of cytochrome P450 enzymes in tumor cells compared to normal cells. Additionally, N,N-Diethylcyclophosphamide has been shown to inhibit the activity of aldehyde dehydrogenase, an enzyme that plays a role in drug resistance in cancer cells.
Biochemische Und Physiologische Effekte
N,N-Diethylcyclophosphamide has been shown to have a low toxicity profile in animal models, with no significant adverse effects on vital organs such as the liver and kidneys. However, it can cause myelosuppression, a common side effect of chemotherapy, which can be managed by adjusting the dosage and treatment schedule.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Diethylcyclophosphamide has several advantages for laboratory experiments, including its high selectivity for tumor cells, low toxicity profile, and potential as a radiosensitizer. However, its use is limited by the need for activation by cytochrome P450 enzymes, which may not be present in all tumor cells. Additionally, the synthesis of N,N-Diethylcyclophosphamide can be challenging, and the yield may vary depending on the reaction conditions.
Zukünftige Richtungen
Future research on N,N-Diethylcyclophosphamide could focus on optimizing the synthesis method to improve the yield and reduce the cost of production. Additionally, the development of new methods to activate N,N-Diethylcyclophosphamide could expand its potential applications in cancer treatment. Further studies could also investigate the use of N,N-Diethylcyclophosphamide in combination with other chemotherapy drugs or radiation therapy to enhance its efficacy and reduce side effects. Finally, the potential use of N,N-Diethylcyclophosphamide as a targeted therapy for specific types of cancer could be explored.
In conclusion, N,N-Diethylcyclophosphamide is a promising candidate for cancer treatment due to its unique properties and selective activation process. Further research is needed to optimize its synthesis, expand its potential applications, and explore its use in combination with other treatments.
Synthesemethoden
N,N-Diethylcyclophosphamide can be synthesized using various methods, including the reaction of N,N-diethylamine with cyclophosphamide in the presence of a catalyst. The yield of N,N-Diethylcyclophosphamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N,N-Diethylcyclophosphamide has been extensively studied for its antitumor activity in various cancer models, including breast cancer, lung cancer, and leukemia. It has been shown to inhibit tumor growth by inducing DNA damage and cell cycle arrest. N,N-Diethylcyclophosphamide has also been investigated for its potential as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer treatment.
Eigenschaften
CAS-Nummer |
53859-37-3 |
|---|---|
Produktname |
N,N-Diethylcyclophosphamide |
Molekularformel |
C7-H17-N2-O2-P |
Molekulargewicht |
192.2 g/mol |
IUPAC-Name |
N,N-diethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O2P/c1-3-9(4-2)12(10)8-6-5-7-11-12/h3-7H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
YYBAUAVEKFNTLT-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=O)NCCCO1 |
Kanonische SMILES |
CCN(CC)P1(=O)NCCCO1 |
Aussehen |
oil |
Andere CAS-Nummern |
53859-37-3 |
Reinheit |
95% |
Synonyme |
dedichlorocyclophosphamide didechlorocyclophosphamide diethylcyclophosphamide N,N-diethylcyclophosphamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



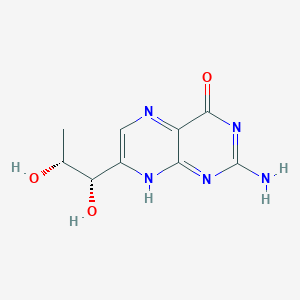

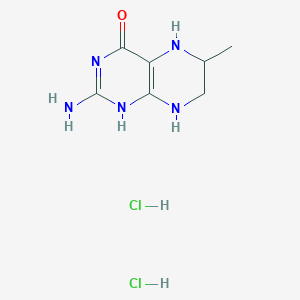
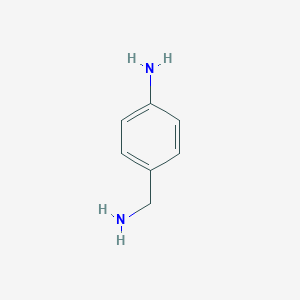
![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)
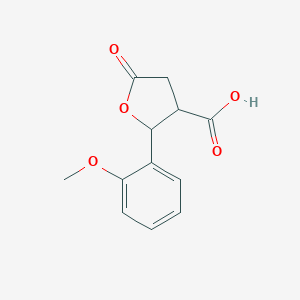
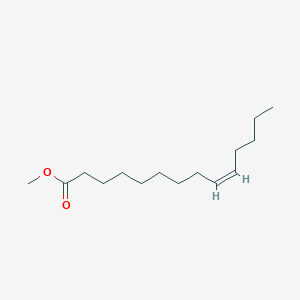
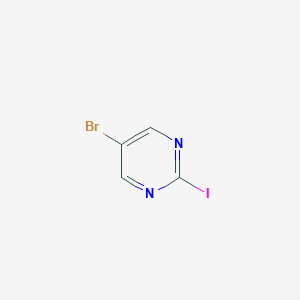
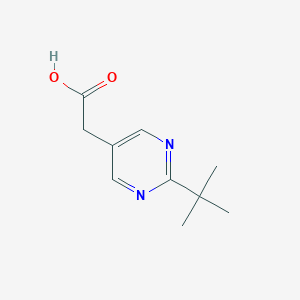
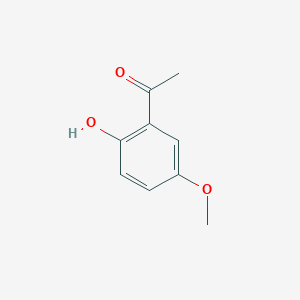
![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
